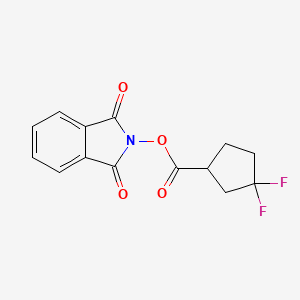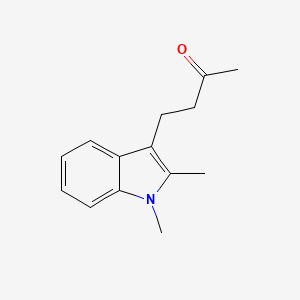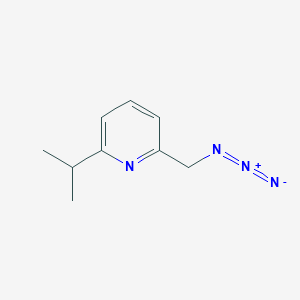
2-(Azidomethyl)-6-isopropylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azidomethyl)-6-isopropylpyridine is an organic compound characterized by the presence of an azido group attached to a methyl group, which is further connected to a pyridine ring substituted with an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-6-isopropylpyridine typically involves the following steps:
Starting Material: The synthesis begins with 6-isopropylpyridine.
Formation of the Azidomethyl Group: The methyl group is introduced via a halomethylation reaction, often using chloromethyl methyl ether or similar reagents.
Azidation: The halomethylated intermediate is then treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) to replace the halogen with an azido group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Safety Measures: Given the potential hazards associated with azides, stringent safety protocols are implemented to prevent explosions and handle toxic intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Azidomethyl)-6-isopropylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), polar aprotic solvents (e.g., DMF).
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for click chemistry reactions.
Major Products
Aminomethyl Derivatives: From reduction reactions.
Triazole Derivatives: From cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
2-(Azidomethyl)-6-isopropylpyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or reactivity.
Medicinal Chemistry: Explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Bioconjugation: Utilized in click chemistry for labeling and modifying biomolecules.
Wirkmechanismus
The mechanism of action of 2-(Azidomethyl)-6-isopropylpyridine depends on the specific reaction it undergoes. For example:
In Cycloaddition Reactions: The azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles.
In Reduction Reactions: The azido group is reduced to an amine, which can then participate in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
2-(Azidomethyl)-6-isopropylpyridine can be compared with other azidomethyl-substituted pyridines:
2-(Azidomethyl)pyridine: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2-(Azidomethyl)-4-methylpyridine: The presence of a methyl group at the 4-position can influence the compound’s reactivity and physical properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable intermediate in organic synthesis, materials science, and medicinal chemistry.
Eigenschaften
Molekularformel |
C9H12N4 |
|---|---|
Molekulargewicht |
176.22 g/mol |
IUPAC-Name |
2-(azidomethyl)-6-propan-2-ylpyridine |
InChI |
InChI=1S/C9H12N4/c1-7(2)9-5-3-4-8(12-9)6-11-13-10/h3-5,7H,6H2,1-2H3 |
InChI-Schlüssel |
GMPIVBUEFHBGOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC(=N1)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


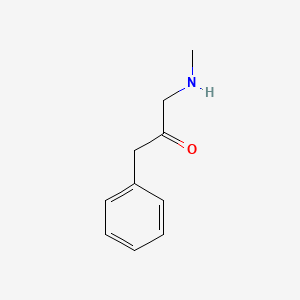
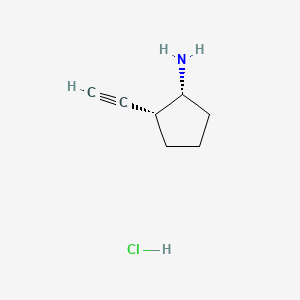
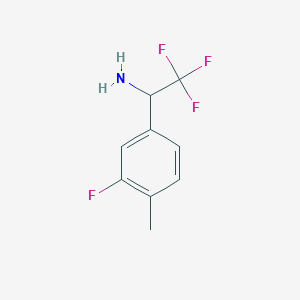

![1-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13542095.png)



